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Compound of Interest

Compound Name: Ilimaquinone

Cat. No.: B159049 Get Quote

Ilimaquinone, a sesquiterpenoid quinone of marine origin, has garnered significant attention

from the scientific community for its potent and diverse biological activities. This technical guide

provides an in-depth exploration of the origins of Ilimaquinone, from its initial discovery in the

marine ecosystem to its chemical synthesis and the elucidation of its mechanisms of action,

tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Source
Ilimaquinone was first isolated in 1979 from the marine sponge Hippospongia metachromia.[1]

[2] Since its initial discovery, this vibrant red metabolite has been identified in several other

species of marine sponges, including Dactylospongia elegans, Smenospongia aurea, S.

cerebriformis, and Verongula rigida.[1][3][4][5] Marine sponges are sessile invertebrates known

for producing a vast array of secondary metabolites, many of which are believed to be

biosynthesized by symbiotic microorganisms.[6][7]

The initial structural assignment of Ilimaquinone was later revised in 1987 by Capon and

colleagues, who corrected the stereochemistry through detailed spectroscopic analysis.[1][8]

This highlights the complexity of elucidating the precise three-dimensional structure of novel

natural products.

Chemical Structure and Properties
Ilimaquinone (IQ) is classified as a merosesquiterpene, indicating that its structure is derived

from mixed biosynthetic pathways.[1] Its chemical architecture features a sesquiterpene core,
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specifically a 4,9-friedodrimane skeleton with four stereocenters, linked to a 2-hydroxy-5-

methoxy-1,4-benzoquinone ring.[1][9] This quinone moiety is the primary chromophore,

responsible for the compound's characteristic red color, and is central to its chemical reactivity

and biological activity.[1]

Property Value Reference

Chemical Formula C₂₂H₃₀O₄ [1]

Molar Mass 358.478 g·mol⁻¹ [1]

Class Sesquiterpenoid Quinone [1]

CAS Number 71678-03-0 [1]

Chemical Synthesis
The compelling biological profile of Ilimaquinone has motivated numerous research groups to

pursue its total synthesis. The first complete synthesis was reported in 1995.[2][8] Synthetic

strategies are crucial not only for confirming the structure of the natural product but also for

providing a renewable source for further biological investigation and the creation of novel

analogs.

Key synthetic approaches have included:

Attachment of the Quinone Moiety to a Drimane Skeleton: One common strategy involves

the alkylation of an enone derivative of the drimane skeleton with a suitably substituted

benzyl bromide, which serves as the precursor to the quinone ring.[9][10] Subsequent

oxidation, often using ceric ammonium nitrate (CAN), generates the final quinone structure.

[9][10]

Radical Decarboxylation and Quinone Addition: An alternative methodology employs a novel

radical decarboxylation of a thiohydroxamic acid derivative, which then adds to a

benzoquinone.[11][12] This method provides a direct route to assemble the core structure,

with final functionalization steps leveraging the electronic effects of a residual thiopyridyl

group to achieve the desired regiochemistry.[11][12]
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Mechanism of Biological Activity
The biological effects of Ilimaquinone are largely attributed to the reactivity of its

benzoquinone ring, which primarily operates through two distinct mechanisms.[1]

Redox Cycling: The quinone moiety can undergo a one-electron reduction, mediated by

cellular reductants like NAD(P)H, to form a semiquinone radical.[1] This radical can then

react with molecular oxygen to regenerate the parent quinone while producing reactive

oxygen species (ROS), such as superoxide anions.[1] The resulting oxidative stress can

disrupt cellular signaling and induce apoptosis.[1]

Nucleophilic (Michael) Addition: The electrophilic positions on the quinone ring are

susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in

proteins or glutathione.[1] This covalent modification can lead to the inactivation of key

enzymes and interfere with critical protein functions and interactions.[1]

These fundamental mechanisms translate into a wide array of observed cellular effects,

including the disruption of the Golgi apparatus, induction of apoptosis through mitochondrial

pathways, and modulation of key signaling cascades.[2][3][13][14]
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Fig. 1: Dual mechanisms of Ilimaquinone's biological activity. (Max-Width: 760px)

Key Signaling Pathways Modulated by Ilimaquinone
Ilimaquinone has been shown to exert its anticancer effects by intervening in several critical

cellular signaling pathways.

Mitochondrial-Mediated Apoptosis: Studies in human colorectal carcinoma cells (HCT-116)

demonstrate that Ilimaquinone induces apoptosis by decreasing the mitochondrial

membrane potential.[13] This leads to the activation of initiator caspase-9 and executioner

caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[13]

GADD153 (CHOP) Upregulation: In prostate cancer cells, Ilimaquinone's antiproliferative

effect is linked to the upregulation and nuclear translocation of the Growth Arrest and DNA
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Damage-inducible gene 153 (GADD153), also known as CHOP.[2][14] This transcription

factor is a key component of the endoplasmic reticulum stress response that can lead to cell

cycle arrest and apoptosis.

Wnt/β-catenin Pathway Inhibition: In multiple myeloma cells, Ilimaquinone has been shown

to inhibit β-catenin response transcription by down-regulating the levels of intracellular β-

catenin.[3] This degradation of β-catenin suppresses the expression of target genes like

cyclin D1 and c-myc, thereby inhibiting cell proliferation.[3]

Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition: Ilimaquinone can inhibit PDK1, an

enzyme that is highly expressed in many cancers and plays a crucial role in the Warburg

effect (aerobic glycolysis).[5][15] By inhibiting PDK1, Ilimaquinone reduces the

phosphorylation of its substrate PDHA1, which is proposed to shift cancer cell metabolism

from glycolysis towards oxidative phosphorylation, leading to increased ROS and apoptosis.

[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/publication/6657564_Ilimaquinone_a_marine_sponge_metabolite_displays_anticancer_activity_via_GADD_153-mediated_pathway
https://pubmed.ncbi.nlm.nih.gov/17140562/
https://www.benchchem.com/product/b159049?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071574/
https://www.benchchem.com/product/b159049?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32825675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504051/
https://www.benchchem.com/product/b159049?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32825675/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ilimaquinone

Mitochondrion

Acts on Bcl-2

Inhibits

↓ ΔΨm
(Membrane Potential

Depolarization)

Regulates

Caspase-9
(Initiator)

Activates

Caspase-3
(Executioner)

Activates

Apoptosis

Click to download full resolution via product page

Fig. 2: Ilimaquinone-induced mitochondrial apoptosis pathway. (Max-Width: 760px)

Quantitative Biological Data
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The cytotoxicity of Ilimaquinone has been evaluated against a range of human cancer cell

lines. The data consistently demonstrates potent antiproliferative activity.

Cell Line Cancer Type Activity Metric Value (µM) Reference

PC-3 Prostate Cancer GI₅₀ 2.6 [2]

LNCaP Prostate Cancer GI₅₀ 4.6 [2]

DU-145 Prostate Cancer GI₅₀ 5.8 [2]

A549
Non-small Cell

Lung Cancer
GI₅₀ ~5 [14]

Hep3B
Hepatocellular

Carcinoma
GI₅₀ ~5 [14]

HCT-116
Colorectal

Carcinoma
IC₅₀

~10-20 (Time

dependent)
[13]

RPMI-8226
Multiple

Myeloma
IC₅₀ ~5-10 [3]

GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibition.

Experimental Protocols
Isolation of Ilimaquinone from Marine Sponge
This protocol is a generalized procedure based on descriptions of marine natural product

isolation.[3]

Extraction: Freeze-dried and ground sponge material (e.g., Smenospongia aurea) is

exhaustively extracted with an organic solvent such as ethanol or methanol at room

temperature.

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure.

The residue is then suspended in water and sequentially partitioned with solvents of

increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds

based on their polarity.
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Chromatographic Separation: The fraction containing Ilimaquinone (typically the less polar

ethyl acetate or hexane fractions) is subjected to further purification. This involves multiple

steps of chromatography.

Silica Gel VLC/Column Chromatography: The active fraction is first separated using

vacuum liquid chromatography (VLC) or a gravity column over silica gel, eluting with a

gradient of solvents (e.g., hexane/acetone).[3] Fractions are collected and monitored by

Thin Layer Chromatography (TLC).

HPLC Purification: Fractions enriched with Ilimaquinone are pooled and purified to

homogeneity using High-Performance Liquid Chromatography (HPLC), often on a C18

reversed-phase column with an isocratic mobile phase like methanol/water.[3]

Structure Elucidation: The pure compound's structure is confirmed using spectroscopic

methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison to

literature data.
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Fig. 3: General workflow for the isolation of Ilimaquinone. (Max-Width: 760px)

Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Ilimaquinone on cancer cells.[13]
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Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a

specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified

incubator (37°C, 5% CO₂).

Compound Treatment: The following day, the culture medium is replaced with fresh medium

containing various concentrations of Ilimaquinone (and a vehicle control, e.g., DMSO). The

cells are then incubated for a specified time period (e.g., 24, 48, or 72 hours).

MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells

with active mitochondrial reductases will convert the yellow MTT to a purple formazan

precipitate.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol)

is added to each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance of each well is measured using a microplate reader at

a wavelength of ~570 nm.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated

control cells. The IC₅₀ value (the concentration of Ilimaquinone that inhibits cell growth by

50%) is calculated from the dose-response curve.[13]

Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses Ilimaquinone's effect on mitochondrial integrity, a key event in

apoptosis.[13]

Cell Culture and Treatment: HCT-116 cells are grown on coverslips or in multi-well plates

and treated with Ilimaquinone at its IC₅₀ concentration for a predetermined time (e.g., 24

hours).

Staining: The cells are washed with phosphate-buffered saline (PBS) and then incubated

with a cationic, lipophilic fluorescent dye such as JC-1 or Rhodamine 123 in the dark.

In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
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In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces

green.

Imaging/Quantification: The cells are washed again to remove excess dye. The change in

fluorescence is observed using a fluorescence microscope or quantified using a flow

cytometer.

Analysis: A shift from red to green fluorescence (in the case of JC-1) in the treated cells

compared to the control cells indicates a loss of mitochondrial membrane potential, signifying

mitochondrial-mediated apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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